molecular formula C20H18O5 B14089559 3-(1,3-benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one

3-(1,3-benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one

Cat. No.: B14089559
M. Wt: 338.4 g/mol
InChI Key: PDNXKUQVKLZQRG-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzodioxole ring, a methoxy group, and a propyl chain attached to the chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole derivatives with appropriate chromen-4-one precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in derivatives with different functional groups replacing the original methoxy or propyl groups .

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound may inhibit cell proliferation by modulating microtubule assembly, leading to mitotic blockade and apoptosis. It can also interact with enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-yl)-7-methoxy-6-propyl-4H-chromen-4-one stands out due to its unique combination of structural features, including the benzodioxole ring, methoxy group, and propyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-7-methoxy-6-propylchromen-4-one

InChI

InChI=1S/C20H18O5/c1-3-4-13-7-14-18(9-17(13)22-2)23-10-15(20(14)21)12-5-6-16-19(8-12)25-11-24-16/h5-10H,3-4,11H2,1-2H3

InChI Key

PDNXKUQVKLZQRG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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